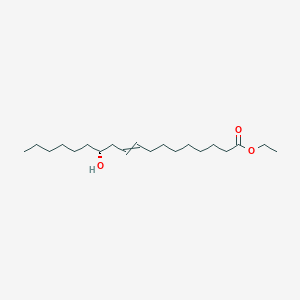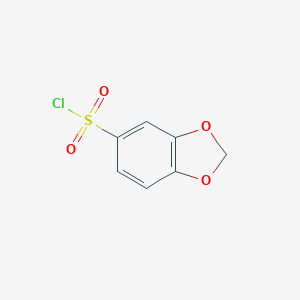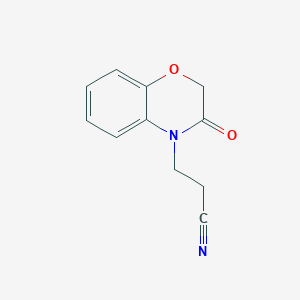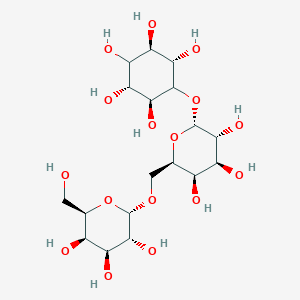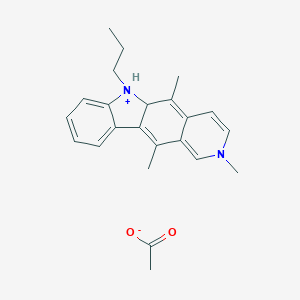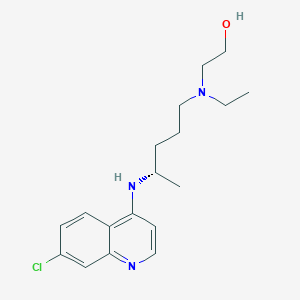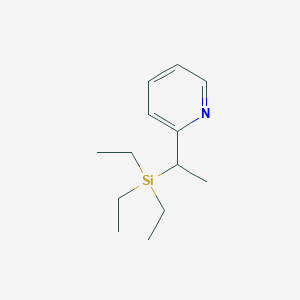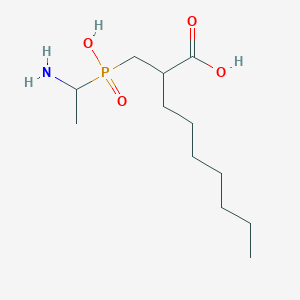
Heptyl phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl phosphinate is a chemical compound with the molecular formula C7H16O3P. It is a phosphinic acid derivative that has been extensively studied for its potential applications in various fields, including catalysis, flame retardancy, and as a precursor for the synthesis of other phosphorus-containing compounds.
Applications De Recherche Scientifique
Heptyl phosphinate has been extensively studied for its potential applications in catalysis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. In addition, heptyl phosphinate has been used as a flame retardant in polymers, due to its ability to inhibit the ignition and spread of flames.
Mécanisme D'action
The mechanism of action of heptyl phosphinate is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain chemical reactions by coordinating with electron-rich molecules. In addition, heptyl phosphinate may also act as a flame retardant by releasing phosphorus-containing radicals, which can interrupt the combustion process.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of heptyl phosphinate. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is not expected to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using heptyl phosphinate in lab experiments is its high stability and low reactivity. It can be easily handled and stored without the need for special precautions. However, one limitation is its relatively low solubility in common organic solvents, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for research on heptyl phosphinate. One area of interest is the development of new catalytic applications, particularly in the synthesis of complex organic compounds. In addition, there is potential for heptyl phosphinate to be used in the development of new flame retardant materials. Finally, further studies are needed to fully understand the mechanism of action and potential environmental impacts of heptyl phosphinate.
Conclusion
In conclusion, heptyl phosphinate is a phosphinic acid derivative that has potential applications in catalysis and flame retardancy. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of heptyl phosphinate in various fields.
Méthodes De Synthèse
Heptyl phosphinate can be synthesized by the reaction of heptyl alcohol with phosphorus trichloride and sodium hydroxide. The reaction produces heptyl phosphinic acid, which can be further converted to heptyl phosphinate by the addition of a base such as sodium hydroxide or potassium hydroxide.
Propriétés
Numéro CAS |
113592-29-3 |
|---|---|
Nom du produit |
Heptyl phosphinate |
Formule moléculaire |
C12H26NO4P |
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
2-[[1-aminoethyl(hydroxy)phosphoryl]methyl]nonanoic acid |
InChI |
InChI=1S/C12H26NO4P/c1-3-4-5-6-7-8-11(12(14)15)9-18(16,17)10(2)13/h10-11H,3-9,13H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
YPILDURZUUKHOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
SMILES canonique |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
Synonymes |
(1-aminoethyl)(2-carboxy-1-octyl)phosphinic acid heptyl phosphinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



